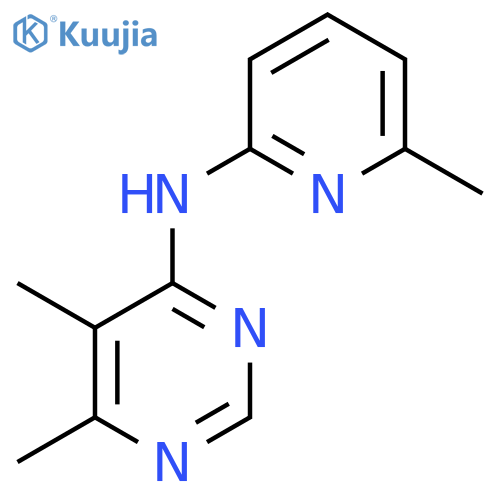

Cas no 2176125-22-5 (5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine)

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine

-

- インチ: 1S/C12H14N4/c1-8-5-4-6-11(15-8)16-12-9(2)10(3)13-7-14-12/h4-7H,1-3H3,(H,13,14,15,16)

- InChIKey: GFGXDVLHEFHILR-UHFFFAOYSA-N

- ほほえんだ: N(C1C=CC=C(C)N=1)C1C(C)=C(C)N=CN=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 221

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 50.7

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6616-6708-30mg |

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine |

2176125-22-5 | 30mg |

$119.0 | 2023-09-07 | ||

| Life Chemicals | F6616-6708-100mg |

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine |

2176125-22-5 | 100mg |

$248.0 | 2023-09-07 | ||

| Life Chemicals | F6616-6708-2μmol |

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine |

2176125-22-5 | 2μmol |

$57.0 | 2023-09-07 | ||

| Life Chemicals | F6616-6708-15mg |

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine |

2176125-22-5 | 15mg |

$89.0 | 2023-09-07 | ||

| Life Chemicals | F6616-6708-40mg |

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine |

2176125-22-5 | 40mg |

$140.0 | 2023-09-07 | ||

| Life Chemicals | F6616-6708-75mg |

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine |

2176125-22-5 | 75mg |

$208.0 | 2023-09-07 | ||

| Life Chemicals | F6616-6708-3mg |

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine |

2176125-22-5 | 3mg |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6616-6708-10μmol |

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine |

2176125-22-5 | 10μmol |

$69.0 | 2023-09-07 | ||

| Life Chemicals | F6616-6708-2mg |

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine |

2176125-22-5 | 2mg |

$59.0 | 2023-09-07 | ||

| Life Chemicals | F6616-6708-5μmol |

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine |

2176125-22-5 | 5μmol |

$63.0 | 2023-09-07 |

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine 関連文献

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amineに関する追加情報

Research Briefing on 5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine (CAS: 2176125-22-5)

In recent years, the compound 5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine (CAS: 2176125-22-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrimidine and pyridine moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of kinase activity and as a scaffold for drug development. This briefing synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

The synthesis of 5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine has been optimized in recent studies to improve yield and purity. Researchers have employed palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis techniques, achieving yields exceeding 85% with high enantiomeric purity. These advancements are critical for scaling up production for preclinical and clinical studies. The compound's structural features, including its planar aromatic system and hydrogen-bonding capabilities, make it an attractive candidate for targeting protein kinases and other enzymes involved in disease pathways.

Recent in vitro and in vivo studies have elucidated the compound's mechanism of action. It has been identified as a potent inhibitor of several tyrosine kinases, including those implicated in cancer progression, such as EGFR and HER2. In cellular assays, 5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine demonstrated nanomolar IC50 values, highlighting its efficacy. Additionally, its selectivity profile has been investigated using kinome-wide screening, revealing minimal off-target effects, which is a significant advantage for therapeutic development.

Beyond oncology, this compound has shown potential in treating inflammatory and neurodegenerative diseases. Preliminary data suggest that it can modulate neuroinflammation by inhibiting specific kinases involved in microglial activation. These findings open new avenues for research in Alzheimer's disease and multiple sclerosis. Furthermore, its pharmacokinetic properties, including oral bioavailability and blood-brain barrier penetration, are currently under investigation, with early results indicating favorable profiles for central nervous system (CNS) targeting.

In conclusion, 5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine (CAS: 2176125-22-5) represents a versatile and promising scaffold in medicinal chemistry. Its dual applicability in oncology and CNS disorders underscores its therapeutic potential. Future research should focus on advancing preclinical studies, optimizing formulations, and exploring combination therapies to maximize its clinical impact. The compound's unique chemical and biological properties position it as a valuable candidate for further development in the pharmaceutical industry.

2176125-22-5 (5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine) 関連製品

- 2228216-69-9(2-1-(2-aminopropan-2-yl)cyclopropyl-N,N-dimethylaniline)

- 1693995-28-6(4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylpropyl)-5-methyl-)

- 887875-75-4(3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide)

- 1261615-15-9(4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)

- 2228074-24-4(rac-2-(1R,2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclohexylacetic acid)

- 342384-88-7(methyl 5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate)

- 42271-27-2(Methyl (ethylsulfonyl)acetate)

- 2035001-59-1(4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine)

- 73399-86-7(2-Naphthalenecarbonitrile, 5-chloro-)

- 530080-21-8(1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole)